ACAT Inhibitory Potency: 2,4-Difluoro vs. 2,6-Difluoro Malonamic Acid Esters
The 2,6‑diisopropylphenyl ester of N‑(2,4‑difluorophenyl)malonamic acid — a direct derivative of the target compound — inhibits rabbit intestinal ACAT with an IC₅₀ of 6,400 nM. In sharp contrast, the identical ester bearing a 2,6‑difluorophenyl group instead of the 2,4‑difluorophenyl group yields an IC₅₀ of 38 nM under the same assay conditions [1][2]. This ~168‑fold potency difference demonstrates that the 2,4‑difluoro substitution pattern produces a fundamentally different pharmacological profile from the 2,6‑difluoro analog, and that the 2,4‑difluoro building block should not be considered interchangeable with other difluorophenyl malonamic acids for ACAT‑targeted programs.
| Evidence Dimension | ACAT inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6,400 nM (as 2,6‑diisopropylphenyl ester derivative of N‑(2,4‑difluorophenyl)malonamic acid) |
| Comparator Or Baseline | IC₅₀ = 38 nM for N‑(2,6‑difluorophenyl)malonamic acid 2,6‑diisopropylphenyl ester |
| Quantified Difference | ~168‑fold difference in IC₅₀ between 2,4‑difluoro and 2,6‑difluoro regioisomers |
| Conditions | In vitro ACAT inhibition assay; intestinal microsomes from cholesterol‑fed rabbits |
Why This Matters
The 168‑fold potency divergence proves that fluorine substitution pattern determines target engagement — procurement of the wrong difluorophenyl isomer will invalidate SAR campaigns.
- [1] BindingDB. BDBM50289041: N-(2,4-Difluoro-phenyl)-malonamic acid 2,6-diisopropyl-phenyl ester — IC₅₀ = 6,400 nM against rabbit intestinal ACAT. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50289041 View Source
- [2] BindingDB. BDBM50289032: N-(2,6-Diisopropyl-phenyl)-malonamic acid benzhydryl ester — IC₅₀ = 38 nM against rabbit intestinal ACAT. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50289032 View Source
